![molecular formula C7H5BrN4O2 B8218477 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B8218477.png)
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is a heterocyclic organic compound. It is known for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core substituted with amino, bromo, and carboxylic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH during the reactions, as well as using catalysts to accelerate the process. The final product is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: It serves as a precursor for developing bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential use in drug discovery, particularly as an anticancer agent and PRMT5 inhibitor.
Industry: It is used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a PRMT5 inhibitor, it binds to the enzyme’s active site, preventing it from methylating arginine residues on target proteins. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 4-Amino-7-bromo-pyrrolo[2,1-f][1,2,4]triazine
Uniqueness
4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups, which provide additional sites for chemical modification and enhance its versatility in various applications .
Properties
IUPAC Name |
4-amino-7-bromopyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O2/c8-4-1-3(7(13)14)5-6(9)10-2-11-12(4)5/h1-2H,(H,13,14)(H2,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGKGZGTBZMEOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C1C(=O)O)C(=NC=N2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.